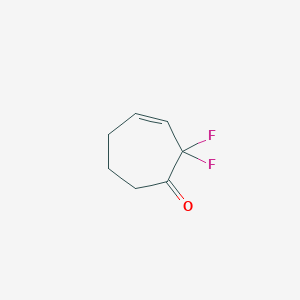

2,2-Difluorocyclohept-3-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluorocyclohept-3-en-1-one is a chemical compound with the CAS Number: 2241138-05-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 146.14 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalytic and Enantioselective Reactions

One area of focus has been the development of catalytic and enantioselective reactions involving difluoromethylene-containing compounds. For instance, tris(1,2-diphenylethylenediamine)cobalt(III) complexes have been identified as effective hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, highlighting their utility in synthesizing compounds derived from five- or six-membered ring ketones, including cycloheptanone (Kumar, Ghosh, & Gladysz, 2016). This method demonstrates the potential for creating high-value, enantioenriched products in organic synthesis.

Photoredox Catalysis

Another significant application is in photoredox catalysis, where difluoromethylene groups play a critical role in the fluoromethylation of carbon-carbon multiple bonds. The development of new protocols for tri- and difluoromethylation has been a vital subject, with photocatalysis emerging as a useful tool for radical reactions through visible-light-induced single-electron-transfer processes. This technique has enabled efficient and selective radical fluoromethylation without the need for sacrificial redox agents, showcasing the versatility of difluoromethylene-containing compounds in organic synthesis (Koike & Akita, 2016).

Molecular Structure and Dynamics

Research on the molecular structure and dynamics of difluorocycloalkanes and their derivatives has provided insights into their conformational preferences and reactivity. Studies involving NMR spectroscopy and computational methods have explored the conformational equilibria and reaction pathways of difluorocyclohexane and cycloheptane derivatives, contributing to a deeper understanding of their chemical behavior (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

Applications in Material Science and Engineering

Difluoromethylene groups have also found applications in material science and engineering, particularly in the development of electrolyte additives for lithium-ion batteries. The incorporation of difluoromethylene-containing compounds as electrolyte additives has been investigated to enhance the performance and stability of lithium-ion batteries at high charge voltages, underscoring the importance of these compounds in energy storage technologies (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

Safety and Hazards

The safety information for 2,2-Difluorocyclohept-3-en-1-one includes several hazard statements: H226, H302, H315, H319, H335 . These codes correspond to various hazards, including flammability (H226), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,2-difluorocyclohept-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRZCYXWLJPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C(=O)C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)